Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H15BrO2 It is a derivative of propanoic acid, featuring a bromophenyl group and a methyl ester functional group
Mechanism of Action
Target of Action
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a complex organic compoundBromophenyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
Bromophenyl compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to be involved in various organic synthesis reactions, including the suzuki–miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Pharmacokinetics
The compound’s molecular weight (2431 g/mol) and its structure suggest that it may have certain pharmacokinetic properties
Result of Action
The compound’s involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes .
Action Environment
Safety data sheets for similar compounds suggest that they should be stored in a well-ventilated place and kept cool . These compounds may also present certain hazards, such as being highly flammable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted derivatives such as 3-(3-aminophenyl)-2,2-dimethylpropanoate.
Reduction: Formation of 3-(3-bromophenyl)-2,2-dimethylpropanol.
Oxidation: Formation of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
- Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate
- Methyl 3-(3-chlorophenyl)-2,2-dimethylpropanoate
Uniqueness
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom at the meta position can result in different electronic and steric effects compared to its ortho and para analogs, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBQGIWZFJUYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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